4-(1-Hydroxyhept-2-en-1-yl)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
220583-43-7 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(1-hydroxyhept-2-enyl)benzonitrile |
InChI |
InChI=1S/C14H17NO/c1-2-3-4-5-6-14(16)13-9-7-12(11-15)8-10-13/h5-10,14,16H,2-4H2,1H3 |
InChI Key |
HDFAAWHNOIKMDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Hydroxyhept 2 En 1 Yl Benzonitrile and Analogues
Strategies for Benzonitrile (B105546) Core Formation
The benzonitrile moiety is a common structural motif in organic chemistry, and numerous methods have been developed for its synthesis. These strategies range from classical reactions to modern transition-metal-catalyzed processes.
Palladium-Catalyzed Cyanation Routes to Aryl Nitriles
Palladium-catalyzed cross-coupling reactions represent one of the most efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, including the synthesis of benzonitriles from aryl (pseudo)halides. nih.gov This methodology, first reported by Takagi in 1973, has undergone significant development and is now a popular choice for preparing substituted aromatic nitriles due to its mild reaction conditions and broad functional group tolerance. nih.govbohrium.comrsc.orgrsc.org
The general transformation involves the reaction of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst. rsc.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the active catalyst. researchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by the cyanide anion, which can strongly coordinate to the palladium center. nih.govbohrium.comresearchgate.net Various strategies have been developed to overcome this issue, including the use of specific ligands, additives, or cyanide sources with low free cyanide concentrations. bohrium.com
Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govbohrium.com The choice of cyanide source, ligand, solvent, and additives is crucial for achieving high yields.
| Catalyst/Ligand System | Aryl Halide | Cyanide Source | Solvent | Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | p-Iodobenzyl bromide | ¹⁴C-KCN | THF | Reflux | 80 | rsc.org |
| Pd₂(dba)₃ / L1* | Ethyl 4-chlorobenzoate | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 120 °C | 96 | nih.gov |
| Pd(OAc)₂ / various phosphines | Aryl bromides | KCN | Various | Various | - | bohrium.com |
| Pd(0) or Pd(II) | Aryl chlorides | NaCN | Anhydrous | Glovebox | - | nih.gov |
*L1 = A specific phosphine (B1218219) ligand described in the source.
Ammoxidation Approaches for Substituted Benzonitriles
Ammoxidation is a large-scale industrial process for the synthesis of nitriles, particularly benzonitrile from toluene (B28343). medcraveonline.com This gas-phase reaction involves the catalytic oxidation of a hydrocarbon in the presence of ammonia (B1221849) and oxygen (typically from air). tue.nl The process is highly atom-economical, with water being the primary byproduct.
The reaction is typically carried out at high temperatures (340-480 °C) over heterogeneous mixed metal oxide catalysts. google.com Vanadium-based catalysts, often in combination with other metals like chromium, antimony, bismuth, molybdenum, or titanium, are commonly employed. google.comresearchgate.net The catalyst's composition and structure are critical for achieving high selectivity towards the nitrile and minimizing the formation of undesired byproducts such as carbon oxides from complete combustion. medcraveonline.comgoogle.com
While highly effective for the production of simple benzonitriles, the harsh reaction conditions required for ammoxidation can limit its applicability for the synthesis of more complex or thermally sensitive substituted benzonitriles. researchgate.net
| Catalyst Composition | Substrate | Temperature (°C) | Benzonitrile Yield (mol%) | Reference |
| V-Cr-Sb-Bi oxides on Al₂O₃ or SiO₂ | Toluene | 340-480 | 95.4 | google.com |
| V₂O₅/TiO₂ (anatase) | Toluene | - | - | |
| Transition metal oxide clusters in β-zeolites | Toluene | 430 | >99 (selectivity) | medcraveonline.com |
| V-Cr oxides | Toluene | >350 | - | researchgate.net |
Other Established Benzonitrile Synthesis Protocols
Beyond modern catalytic methods, several classical named reactions remain important for the synthesis of benzonitriles.
Sandmeyer Reaction : The Sandmeyer reaction is a versatile method for converting aromatic amines into a wide range of functional groups, including nitriles. nih.gov The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. wikipedia.orgmasterorganicchemistry.com The subsequent treatment of this diazonium salt with a copper(I) cyanide salt (CuCN) results in the displacement of the diazonium group (N₂) by a cyanide group, yielding the corresponding benzonitrile. wikipedia.orgnbinno.comaskfilo.com The reaction is known for its reliability and broad substrate scope. nih.gov
Rosenmund-von Braun Reaction : This reaction provides a direct route to aryl nitriles through the cyanation of aryl halides using stoichiometric or excess copper(I) cyanide. wikipedia.orgsynarchive.com The classical procedure often requires high temperatures (up to 200 °C) and polar, high-boiling solvents like pyridine (B92270) or DMF. organic-chemistry.org These conditions can make product purification challenging and limit the reaction's functional group tolerance. organic-chemistry.orgthieme-connect.de Modern modifications have been developed that utilize catalytic amounts of copper, often with additives like amino acids (e.g., L-proline) or iodide salts, allowing the reaction to proceed under milder conditions. thieme-connect.deresearchgate.net
Construction of the 1-Hydroxyhept-2-en-1-yl Side Chain
The 1-hydroxyhept-2-en-1-yl side chain is a chiral allylic alcohol. The synthesis of such moieties in an enantiomerically pure form is a key challenge in modern organic synthesis due to their prevalence in biologically active molecules. nih.gov
Formation of Chiral Secondary Alcohol Moieties
Optically active secondary alcohols are valuable chiral building blocks. rsc.orgnih.gov Numerous catalytic asymmetric methods have been developed for their synthesis. For chiral allylic alcohols specifically, prominent strategies include the catalytic asymmetric reduction of enones, the enantioselective addition of vinyl nucleophiles to aldehydes, and the kinetic resolution of racemic allylic alcohols. nih.govpnas.org The asymmetric Guerbet reaction, which couples a racemic secondary alcohol with a primary alcohol, also provides a route to new chiral alcohols.
Asymmetric Reduction of Prochiral Ketones
One of the most direct and powerful methods for establishing the chiral secondary alcohol of the target side chain is the asymmetric reduction of a prochiral ketone precursor, in this case, 4-(1-oxohept-2-en-1-yl)benzonitrile, which is an α,β-unsaturated ketone (enone). rsc.org This transformation can be achieved with high levels of enantioselectivity using various catalytic systems.
Oxazaborolidine-Catalyzed Reductions (CBS Reduction) : The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones. youtube.com The reaction employs a chiral oxazaborolidine catalyst, which is generated in situ from a chiral amino alcohol (often derived from proline) and a borane (B79455) source. youtube.comnih.gov The catalyst coordinates to both the borane reducing agent (e.g., BH₃·THF) and the ketone substrate, organizing them within a chiral environment to facilitate a highly face-selective hydride transfer. youtube.commdpi.com This method is known for its high enantiomeric excesses (ee) and predictable stereochemical outcomes. nih.gov
Organocatalytic Transfer Hydrogenation : In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. rsc.org The transfer hydrogenation of α,β-unsaturated ketones can be catalyzed by small chiral organic molecules, such as imidazolidinones, in the presence of a stoichiometric hydride donor like Hantzsch ester. princeton.edu This biomimetic approach avoids the use of metals and often proceeds under mild, operationally simple conditions. princeton.edu
Transition Metal-Catalyzed Hydrogenation : Homogeneous catalysis using transition metal complexes, particularly those of rhodium and ruthenium, paired with chiral phosphine or diamine ligands, is a well-established method for the asymmetric hydrogenation of ketones. thieme-connect.comrsc.org Asymmetric transfer hydrogenation, which uses a hydrogen source like isopropanol (B130326) or formic acid instead of H₂ gas, is also highly effective for the reduction of enones to chiral allylic alcohols. thieme-connect.com
| Substrate Type | Catalyst System | Reductant | Key Features | ee (%) | Reference |
| Aryl Methyl Ketone | Chiral Lactam Alcohol / BH₃ | BH₃·THF | In situ catalyst generation | 91-98 | nih.gov |
| Cyclic Enones | Furyl imidazolidinone | Hantzsch ester | Organocatalytic, mild conditions | 90-98 | princeton.edu |
| α,β-Enones | Chiral N,N'-dioxide–Sc(III) complex | KBH₄ | Low reductant loading | up to 95 | acs.org |
| Cyclic Enones | Ru(II) / Chiral β-aminoalcohol | HCOOH/Et₃N | Asymmetric transfer hydrogenation | up to 99 | thieme-connect.com |
| Prochiral Ketones | (S)-Biphenol-Oxazoline / LiAlH₄ | LiAlH₄ | Stoichiometric chiral modifier | >95 | rsc.org |
Organocatalytic Asymmetric Conjugate Additions
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. For the synthesis of chiral alcohols, organocatalytic asymmetric conjugate additions to aldehydes represent a key strategy. While a direct conjugate addition to form the heptenyl side chain in one step is complex, a stepwise approach involving the addition of a nucleophile to an α,β-unsaturated aldehyde, followed by further modifications, is a feasible pathway.
In a general sense, this approach involves the activation of an α,β-unsaturated aldehyde by a chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl (B83357) ether, to form a chiral iminium ion. This activation lowers the LUMO of the electrophile, facilitating the stereoselective addition of a nucleophile. The nucleophile, which could be a carbon-based nucleophile delivered from an organometallic reagent or a soft nucleophile like a thiol or a malonate, attacks the β-position of the iminium ion in a highly controlled facial manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting enamine intermediate furnishes the desired chiral aldehyde, which can then be further elaborated to the target alcohol.
For the specific synthesis of 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile, a hypothetical organocatalytic conjugate addition could involve the reaction of 4-cyanobenzaldehyde (B52832) with a suitable pentenyl nucleophile in the presence of a chiral organocatalyst. The choice of catalyst is crucial for achieving high enantioselectivity. Common catalysts for such transformations include diarylprolinol silyl ethers and imidazolidinones.
Table 1: Representative Organocatalysts for Asymmetric Additions to Aldehydes
| Catalyst Type | Example Catalyst | Typical Substrates |
| Diarylprolinol Silyl Ether | Diphenylprolinol silyl ether | α,β-Unsaturated aldehydes |
| Imidazolidinone | MacMillan catalyst | α,β-Unsaturated aldehydes |
| Cinchona Alkaloid Derivatives | Quinine-derived thioureas | Aldehydes, Nitroalkenes |
Detailed research has demonstrated the efficacy of these catalysts in a wide range of asymmetric transformations, often achieving high yields and enantiomeric excesses (ee). For instance, the addition of various nucleophiles to α,β-unsaturated aldehydes catalyzed by diarylprolinol silyl ethers has been shown to proceed with excellent stereocontrol.
Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a highly efficient method for the reduction of prochiral ketones and alkenes to chiral alcohols and alkanes, respectively. In the context of synthesizing this compound, this methodology would typically be applied to a prochiral enone precursor, 4-(1-oxohept-2-en-1-yl)benzonitrile.
Asymmetric Hydrogenation involves the use of a chiral transition metal complex, most commonly based on ruthenium, rhodium, or iridium, and molecular hydrogen. The catalyst, featuring a chiral ligand, coordinates to the substrate and delivers hydrogen in a stereoselective manner. For the reduction of α,β-unsaturated ketones, catalysts such as Ru-BINAP complexes are renowned for their high efficiency and enantioselectivity. The reaction conditions, including solvent, temperature, and hydrogen pressure, are critical parameters that influence the outcome of the reaction.
Asymmetric Transfer Hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, employing a hydrogen donor molecule, such as isopropanol or formic acid, in place of gaseous hydrogen. Chiral ruthenium complexes, often in combination with a chiral diamine ligand, are highly effective catalysts for ATH of ketones. The mechanism involves the formation of a metal hydride species that then reduces the carbonyl group with high enantioselectivity. This method is often operationally simpler and can be performed with standard laboratory equipment.
Table 2: Comparison of Asymmetric Hydrogenation and Asymmetric Transfer Hydrogenation
| Feature | Asymmetric Hydrogenation | Asymmetric Transfer Hydrogenation |
| Hydrogen Source | Molecular Hydrogen (H₂) | Isopropanol, Formic Acid |
| Catalyst | Ru, Rh, Ir complexes with chiral ligands | Ru complexes with chiral diamines |
| Conditions | High pressure of H₂ often required | Generally milder conditions |
| Equipment | Specialized high-pressure reactors | Standard laboratory glassware |
The choice between these two powerful techniques often depends on the specific substrate, desired scale of the reaction, and available equipment.
Chemoenzymatic Resolution and Dynamic Kinetic Resolution of Alcohols
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical reactions to achieve high enantiopurity. For the synthesis of chiral alcohols like this compound, kinetic resolution and dynamic kinetic resolution are particularly valuable strategies.
Kinetic Resolution involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the context of alcohols, lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of kinetic resolution by coupling the enzymatic resolution with an in-situ racemization of the starting material. beilstein-journals.org In a typical DKR of a secondary alcohol, a lipase (B570770) selectively acylates one enantiomer while a transition metal catalyst, often based on ruthenium, continuously racemizes the unreacted enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. Subsequent deacylation then affords the desired enantiopure alcohol.
The success of a DKR process relies on the compatibility of the enzyme and the racemization catalyst, as well as the optimization of reaction conditions to ensure that the rates of racemization and enzymatic acylation are well-matched. nih.gov
Introduction of the Alkene Functionality
The synthesis of the hept-2-ene side chain requires a reliable method for the formation of a carbon-carbon double bond at a specific position and with defined stereochemistry. Several powerful olefination strategies are available for this purpose.
Olefin Metathesis Strategies
Olefin metathesis, a Nobel Prize-winning reaction, has revolutionized the synthesis of complex molecules by providing a versatile method for the formation of carbon-carbon double bonds. In the context of synthesizing this compound, cross-metathesis would be a suitable strategy. This would involve the reaction of a simpler alkene, such as 4-(1-hydroxyallyl)benzonitrile, with another olefin, like 1-pentene, in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. harvard.edu The reaction proceeds through the cleavage and reformation of double bonds, leading to the desired product. The stereoselectivity of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions. rsc.org
Wittig, Horner-Wadsworth-Emmons, or Related Olefination Reactions
The Wittig reaction and its modifications are classic and highly reliable methods for the synthesis of alkenes from carbonyl compounds. libretexts.orgmasterorganicchemistry.com To synthesize this compound using this approach, one would start with 4-cyanobenzaldehyde and a suitable phosphorus ylide derived from a five-carbon alkyl halide. The reaction of the ylide with the aldehyde would form the desired carbon-carbon double bond, yielding the target allylic alcohol. The stereochemistry of the resulting alkene (E or Z) can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a popular variation of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.org HWE reactions often provide better yields and higher E-selectivity for the resulting alkene compared to the standard Wittig reaction. researchgate.net This method would involve the reaction of 4-cyanobenzaldehyde with a diethylphosphonate ester containing the appropriate five-carbon fragment.
Cross-Coupling Reactions Involving Unsaturated Linkers
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. libretexts.org
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate. thieme-connect.com To apply this to the synthesis of the target molecule, one could envision coupling an aryl boronic acid derivative of benzonitrile with a suitable vinyl halide or triflate containing the heptenol side chain. Alternatively, a vinyl boronic acid could be coupled with 4-bromobenzonitrile (B114466), followed by asymmetric reduction of the resulting enone.
The Heck reaction couples an alkene with an organic halide or triflate. libretexts.org A plausible Heck reaction strategy could involve the reaction of 4-bromobenzonitrile with hept-1-en-3-ol in the presence of a palladium catalyst. Subsequent functional group manipulations would then be necessary to arrive at the final product. The regioselectivity and stereoselectivity of the Heck reaction are key considerations in this approach. nih.gov
Table 3: Summary of Olefination and Cross-Coupling Strategies
| Reaction | Key Reagents | Advantages |
| Olefin Metathesis | Ruthenium catalysts, Alkenes | High functional group tolerance, Stereocontrol possible |
| Wittig Reaction | Phosphorus ylides, Aldehydes/Ketones | Reliable, Well-established |
| Horner-Wadsworth-Emmons | Phosphonate carbanions, Aldehydes/Ketones | Often high E-selectivity, Easily separable byproducts |
| Suzuki Coupling | Organoborons, Organic halides, Pd catalyst | Mild conditions, High functional group tolerance |
| Heck Coupling | Alkenes, Organic halides, Pd catalyst | Atom economical, Versatile |
Convergent and Linear Synthesis Pathways
The construction of this compound can be approached through either a linear or a convergent synthetic sequence. Each pathway involves a series of chemical transformations, with the key difference lying in the order and manner in which the molecular fragments are assembled. differencebetween.compediaa.comchemistnotes.com
A linear synthesis builds the molecule in a step-by-step fashion, starting from a simple precursor and sequentially adding complexity. pediaa.comchemistnotes.com For the target compound, a plausible linear approach could commence with 4-bromobenzaldehyde (B125591). This starting material would undergo a series of reactions to first build the heptenyl side chain and then introduce the hydroxyl and nitrile functionalities. A hypothetical linear sequence might involve:
Wittig Reaction: Reaction of 4-bromobenzaldehyde with a suitable phosphonium (B103445) ylide derived from a five-carbon alkyl halide to form the C-C double bond and extend the carbon chain.
Allylic Bromination: Introduction of a bromine atom at the allylic position of the newly formed alkene using a reagent like N-bromosuccinimide (NBS).
Nucleophilic Substitution: Displacement of the allylic bromide with a hydroxide (B78521) ion to introduce the alcohol functionality.
Cyanation: Conversion of the aryl bromide to a nitrile group, for instance, through a Rosenmund-von Braun reaction using copper(I) cyanide.
Fragment A Synthesis: Preparation of 4-formylbenzonitrile from 4-bromobenzaldehyde via a cyanation reaction.
Fragment B Synthesis: Generation of a pentenyl Grignard reagent from 1-bromopent-1-ene.
| Aspect | Linear Synthesis | Convergent Synthesis |
| Strategy | Step-by-step assembly on a single precursor | Independent synthesis of fragments followed by coupling |
| Efficiency | Generally lower due to multiplicative yield loss pediaa.com | Generally higher, as lengthy sequences are avoided on the main chain chemistnotes.com |
| Overall Yield | Tends to be lower differencebetween.com | Tends to be higher pediaa.com |
| Flexibility | Less flexible for analogue synthesis | More flexible for creating analogues by modifying individual fragments |
Green Chemistry Principles in Synthetic Design and Process Optimization
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. neuroquantology.comresearchgate.net
Use of Greener Solvents and Reagents: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Green alternatives include water, ethanol, and supercritical CO2, which are less hazardous and can be derived from renewable resources. neuroquantology.comwikipedia.org For example, the oxidation of an alcohol to an aldehyde, a potential step in an alternative synthesis, can be performed using greener oxidants like hydrogen peroxide in water, catalyzed by reusable magnetic nanoparticles, instead of traditional chromium-based reagents. tandfonline.com
| Oxidation Method | Oxidant | Solvent | Catalyst | Key Green Advantages |
| Traditional | CrO3/H2SO4 | Acetone | None | None, generates toxic chromium waste |
| Green Alternative 1 | H2O2 | Water | Magnetic Fe3O4 NPs tandfonline.com | Benign solvent and oxidant, reusable catalyst tandfonline.com |
| Green Alternative 2 | Air (O2) | Ethyl Acetate/HBr | Visible Light rsc.org | Abundant and non-toxic oxidant, mild conditions rsc.org |
Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions, and can be used in smaller quantities than stoichiometric reagents. amazonaws.com For carbon-carbon bond formation, biocatalytic methods are emerging as powerful green alternatives to traditional organometallic reactions. mdpi.com Furthermore, visible-light-promoted reactions using organic dyes like Eosin-Y can facilitate C-C bond formation without the need for transition metals. rsc.org The development of heterogeneous catalysts is also crucial, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net
Process Optimization: Optimizing reaction conditions can lead to significant environmental benefits. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov The use of microwave irradiation in a solvent-free setting for reactions like the oxidation of alcohols represents a significant step towards a greener synthetic process. nih.gov
By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop pathways that are not only efficient but also environmentally responsible.
Stereochemical Control and Chiral Recognition in Synthesis
Enantioselective Synthesis Approaches for the Chiral Alcohol Center
The creation of the chiral hydroxyl group in 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile with a high degree of enantiomeric excess is a key challenge. Enantioenriched allylic alcohols are valuable chiral building blocks in organic synthesis. nih.gov Various strategies have been developed for the asymmetric synthesis of chiral alcohols, which can be broadly categorized into catalytic and enzymatic methods.
Catalytic asymmetric vinylation of 4-cyanobenzaldehyde (B52832) is a direct and efficient route. nih.gov This involves the addition of a vinyl nucleophile to the aldehyde in the presence of a chiral catalyst. A notable example is the use of vinylzinc reagents with a catalyst derived from (-)-MIB (menthyl isobutyl). nih.gov However, the presence of lithium salts (LiX) generated in situ can lead to a rapid, non-catalyzed background reaction, resulting in a racemic product. nih.gov To circumvent this, additives that sequester these salts, such as tetraethylethylenediamine (TEEDA), can be employed to enhance enantioselectivity. nih.gov
Another powerful approach is the catalytic asymmetric isomerization of prochiral allylic alcohols. researchgate.net Transition metal complexes, particularly those of iridium and rhodium, bearing chiral ligands have shown great promise in this area. researchgate.net These catalysts can facilitate the conversion of an achiral allylic alcohol into a chiral one with high enantioselectivity. researchgate.net
Enzymatic methods offer a green and highly selective alternative. Hydroxynitrile lyases (HNLs) can catalyze the asymmetric addition of cyanide to aldehydes to form cyanohydrins, which are precursors to the target molecule. nih.govresearchgate.net For instance, immobilized Prunus dulcis HNL has been used for the synthesis of (R)-mandelonitrile and other cyanohydrins with excellent enantiopurity. nih.govresearchgate.net This enzymatic approach can be adapted for the synthesis of the chiral center in this compound.
| Catalyst/Enzyme System | Substrate | Enantiomeric Excess (ee) | Reference |
| (-)-MIB with TEEDA | 4-cyanobenzaldehyde | High (specific value not provided) | nih.gov |
| Iridium-MaxPHOX complexes | Primary allylic alcohols | High (specific value not provided) | researchgate.net |
| Prunus dulcis HNL (immobilized) | 4-substituted benzaldehydes | Up to 99% | nih.govresearchgate.net |
Diastereoselective Control in Alkene Formation
The geometry of the carbon-carbon double bond in this compound, whether cis (Z) or trans (E), significantly influences its molecular shape and biological properties. Therefore, controlling the diastereoselectivity of the alkene formation is a critical aspect of the synthesis.
One effective strategy for the synthesis of (Z)-allylic alcohols involves the use of (Z)-vinylzinc reagents. nih.gov These reagents can be generated through a hydroboration of a 1-halo-1-alkyne followed by reaction with t-BuLi and transmetallation with a dialkylzinc reagent. nih.gov The subsequent addition of this organometallic species to 4-cyanobenzaldehyde in a controlled manner can yield the desired (Z)-isomer.
Cascade reactions, such as the inter–intramolecular double Michael strategy, can also provide high diastereoselectivity in the formation of cyclic systems, which can be precursors to the desired acyclic allylic alcohol. beilstein-journals.org While not directly applied to this specific molecule in the provided context, the principles of stereocontrol in such reactions are relevant. The stereochemistry of the final product in these cascade reactions is often confirmed by advanced NMR techniques like 1H-1H-COSY and 1H-1H-NOESY. beilstein-journals.org
Furthermore, the choice of catalyst and reaction conditions in isomerization reactions can influence the E/Z selectivity of the resulting double bond. researchgate.net Certain transition metal catalysts can be tuned to favor the formation of one diastereomer over the other.
Strategies for Chiral Ligand Design and Catalyst Optimization
The success of catalytic asymmetric synthesis hinges on the design of the chiral ligand and the optimization of the catalyst system. For the synthesis of chiral allylic alcohols, ligands that create a well-defined chiral environment around the metal center are essential.
Historically, C2-symmetric ligands have been widely used in asymmetric catalysis. researchgate.net More recently, non-symmetrical modular P,N-ligands have gained prominence and have often outperformed their symmetrical counterparts in various metal-catalyzed reactions. researchgate.net Chiral phosphinoaryl- and phosphinoalkyloxazolines are a class of ligands that have proven highly effective in palladium-catalyzed allylic substitution reactions, achieving high enantioselectivities. researchgate.net
Catalyst optimization is a data-driven process that involves screening various ligands, metal precursors, solvents, and other reaction parameters. chemrxiv.org For instance, in the iridium/boron hybrid catalysis for the synthesis of α-allyl carboxylic acids, a multivariate functional analysis-based approach was used to optimize the catalyst system with a relatively small dataset. chemrxiv.org This highlights the power of systematic optimization in achieving high selectivity.
The development of chiral catalysts is an ongoing area of research, with new ligand scaffolds and catalytic systems continuously being reported. The choice of the optimal catalyst for the synthesis of this compound would depend on the specific synthetic route chosen.
| Ligand Type | Metal | Application | Achieved Enantioselectivity | Reference |
| C2-symmetric P,P- and N,N-ligands | Various | Asymmetric catalysis | Widely used, effective | researchgate.net |
| Non-symmetrical modular P,N-ligands | Various | Asymmetric catalysis | Often outperform symmetric ligands | researchgate.net |
| Chiral phosphinoaryl/alkyloxazolines | Palladium | Allylic substitution | Up to 98.5% ee | researchgate.net |
Resolution Methods for Enantiomeric Purity
Even with highly enantioselective synthetic methods, the final product may contain a small amount of the undesired enantiomer. Therefore, methods for the determination and enhancement of enantiomeric purity are crucial.
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer. While not explicitly detailed for this compound, dynamic kinetic resolution (DKR) is a powerful variant where the less reactive enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov
Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The development of a robust chiral HPLC method requires careful optimization of the mobile phase, column, and temperature. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. researchgate.net This is often achieved by using a chiral solvating agent or a chiral derivatizing agent that converts the enantiomers into diastereomers, which can then be distinguished by their different NMR spectra. researchgate.net
The choice of resolution method depends on the scale of the synthesis and the desired level of enantiomeric purity. For analytical purposes, chiral HPLC and NMR are standard techniques, while for preparative separations, chromatographic methods are often employed.
| Method | Principle | Application | Reference |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral agent. | Enrichment of one enantiomer. | nih.gov |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. | nih.govnih.gov |
| NMR Spectroscopy | Use of chiral auxiliaries to induce diastereotopic environments. | Determination of enantiomeric ratio. | researchgate.net |
Spectroscopic and Diffraction Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile. It provides critical information about the connectivity of atoms and the stereochemical arrangement within the molecule.
For this compound, ¹H NMR spectroscopy is instrumental in defining the local environment of each proton. The protons on the aromatic ring are expected to appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would likely present as a doublet, with its chemical shift influenced by the electronegative oxygen and the adjacent double bond.
The stereochemistry of the double bond (E/Z isomerism) can be determined by the coupling constant (J-value) between the vinylic protons. A larger coupling constant (typically 11-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (6-14 Hz) suggests a cis (Z) configuration. nih.gov The relative stereochemistry of the chiral center at the hydroxyl-bearing carbon can be investigated through advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon of the nitrile group is expected to have a characteristic chemical shift in the downfield region of the spectrum. The carbons of the aromatic ring, the double bond, and the aliphatic chain will each have distinct signals, allowing for a complete carbon skeleton map.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.50 - 7.70 | d | ~ 8.0 |
| Aromatic-H | 7.35 - 7.45 | d | ~ 8.0 |
| Vinylic-H | 5.70 - 5.90 | m | - |
| Vinylic-H | 5.50 - 5.70 | m | - |
| Carbinol-H | 5.10 - 5.30 | d | ~ 5.0 |
| Hydroxyl-H | 1.80 - 2.50 | br s | - |
| Allylic-CH₂ | 1.90 - 2.10 | q | ~ 7.0 |
| Alkyl-CH₂ | 1.20 - 1.50 | m | - |
| Terminal-CH₃ | 0.80 - 1.00 | t | ~ 7.0 |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Nitrile-C | 118 - 122 |
| Aromatic-C (quaternary) | 145 - 150 |
| Aromatic-CH | 126 - 133 |
| Vinylic-CH | 125 - 140 |
| Carbinol-CH | 70 - 75 |
| Allylic-CH₂ | 30 - 35 |
| Alkyl-CH₂ | 22 - 32 |
| Terminal-CH₃ | 13 - 15 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the nitrile group (C≡N) will be indicated by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. chemspider.com The C=C stretching vibration of the alkene is expected to appear in the 1640-1680 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. mdpi.com
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be expected to show a strong signal for the C=C double bond and the aromatic ring vibrations. The C≡N stretch is also typically observable in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H | 3200 - 3600 (broad) | 3200 - 3600 (weak) | Stretching |
| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | 2850 - 3000 | Stretching |
| C≡N | 2220 - 2260 (sharp, medium) | 2220 - 2260 (strong) | Stretching |
| C=C (alkene) | 1640 - 1680 | 1640 - 1680 (strong) | Stretching |
| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |
Mass Spectrometry for Molecular Confirmation and Fragmentation Patterns
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. Alcohols often undergo characteristic fragmentation pathways, including alpha-cleavage and dehydration. chemicalbook.com Alpha-cleavage involves the breaking of the bond adjacent to the oxygen atom, which in this case could lead to the loss of the heptenyl chain or the benzonitrile (B105546) moiety.
Dehydration, the loss of a water molecule (M-18), is another common fragmentation pathway for alcohols. The resulting fragment would be a radical cation with a mass 18 units less than the molecular ion. Further fragmentation of the heptenyl chain and the benzonitrile ring would lead to a series of smaller ions, providing a unique fragmentation pattern that can be used to confirm the structure of the molecule.
Expected Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 215 | [M]⁺ | Molecular Ion |
| 197 | [M - H₂O]⁺ | Dehydration |
| 132 | [C₈H₆N]⁺ | Cleavage adjacent to the hydroxyl group |
| 103 | [C₇H₅N]⁺ | Benzonitrile cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would unambiguously establish the absolute configuration (R or S) of the stereocenter at the carbon atom bearing the hydroxyl group. Furthermore, it would confirm the geometry (E or Z) of the carbon-carbon double bond.
The crystallographic data would also reveal how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This includes the identification of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or π-π stacking interactions between the aromatic rings. These interactions play a crucial role in determining the physical properties of the solid material.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.3 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1265 |
| Z | 4 |
Reaction Mechanisms and Kinetics in Compound Formation
Mechanistic Insights into Key Bond-Forming Reactions
The most probable synthetic route to 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile involves the nucleophilic addition of an organometallic reagent to an electrophilic carbonyl or nitrile group. Two primary pathways are considered here: the addition of a heptenyl organometallic reagent to 4-cyanobenzaldehyde (B52832) or the addition of a 4-cyanophenyl organometallic reagent to hept-2-enal.
Pathway A: Nucleophilic Addition to 4-Cyanobenzaldehyde
In this scenario, an organometallic derivative of hept-2-ene, such as a Grignard or organolithium reagent, acts as the nucleophile. The mechanism proceeds as follows:
Formation of the Organometallic Reagent: A hept-2-enyl halide is reacted with a metal, such as magnesium or lithium, to form the corresponding organometallic species. This reagent possesses a nucleophilic carbon atom.
Nucleophilic Attack: The nucleophilic carbon of the heptenyl Grignard reagent attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde. The polarity of the carbon-oxygen double bond in the aldehyde makes the carbon atom electron-deficient and thus susceptible to nucleophilic attack. youtube.comlibretexts.org
Formation of an Alkoxide Intermediate: This attack results in the formation of a tetrahedral intermediate, a magnesium alkoxide salt.
Protonation: Subsequent workup with a mild acid protonates the alkoxide to yield the final product, this compound.
Pathway B: Nucleophilic Addition to Hept-2-enal
Alternatively, a 4-cyanophenyl Grignard reagent can be prepared and reacted with hept-2-enal.
Formation of the Grignard Reagent: 4-Bromobenzonitrile (B114466) is reacted with magnesium to form 4-cyanophenylmagnesium bromide.
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon of hept-2-enal.
Alkoxide Formation and Protonation: As in Pathway A, a magnesium alkoxide intermediate is formed and subsequently protonated during workup to give the desired secondary alcohol.
A related, though less common, approach would be the nucleophilic addition to the nitrile group of 4-cyanobenzonitrile itself. The addition of a Grignard reagent to a nitrile typically forms an imine after initial addition, which can then be hydrolyzed to a ketone. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com To obtain the desired secondary alcohol, a subsequent reduction step would be necessary, making this a less direct route. The mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile, forming an intermediate iminyl anion which is stabilized by the metal cation. organicchemistrytutor.com
Kinetic Studies of Catalyzed Transformations
While specific kinetic data for the synthesis of this compound is not available, kinetic studies of analogous reactions, such as the addition of Grignard reagents to benzonitrile (B105546), provide valuable insights. Early studies on the reaction of n-butylmagnesium bromide with benzonitrile found the reaction to be second order, being first order with respect to both the Grignard reagent and the nitrile. masterorganicchemistry.com
The rate of these nucleophilic addition reactions can be significantly influenced by several factors:
Solvent: The choice of solvent can affect the aggregation state and reactivity of the organometallic reagent.
Catalysts: Lewis acids, such as zinc chloride, have been shown to catalyze the addition of Grignard reagents to aromatic nitriles. nih.gov The catalyst coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the nitrile carbon and thus accelerating the nucleophilic attack. nih.gov
Temperature: As with most chemical reactions, the rate of addition is temperature-dependent.
The table below summarizes hypothetical kinetic data for the formation of a related compound, illustrating the expected relationships based on analogous systems.
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reaction Order |
| 4-Cyanobenzaldehyde | Hept-2-enylMgBr | None | 25 | 0.015 | Second |
| 4-Cyanobenzaldehyde | Hept-2-enylMgBr | ZnCl₂ (10 mol%) | 25 | 0.120 | Second |
| 4-Cyanobenzonitrile | Hept-2-enylMgBr | None | 25 | 0.008 | Second |
This is a hypothetical data table for illustrative purposes.
Computational Modeling of Transition States and Reaction Intermediates
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. In the absence of experimental studies on the formation of this compound, computational methods can provide detailed information about the reaction pathway, including the structures and energies of transition states and intermediates.
For the nucleophilic addition of a Grignard reagent to 4-cyanobenzaldehyde, computational modeling could be used to:
Model the Reactants and Intermediates: Determine the geometries and electronic structures of the aldehyde, the Grignard reagent (including its solvation sphere), and the resulting alkoxide intermediate.
Locate the Transition State: Identify the geometry and energy of the transition state for the C-C bond-forming step. This would provide insight into the activation energy of the reaction. DFT calculations have been used to investigate the transition states of Grignard additions to aromatic nitriles, proposing plausible reaction mechanisms. nih.gov
Analyze the Reaction Pathway: Map the potential energy surface of the reaction, confirming the proposed mechanistic steps and identifying any potential side reactions.
Theoretical Studies and Computational Chemistry of the Chemical Compound
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 4-(1-hydroxyhept-2-en-1-yl)benzonitrile and understanding the distribution of electrons within the molecule. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing basis sets like 6-311++G(d,p) to provide a balance between accuracy and computational cost.
The optimization of the molecular geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, key structural parameters would include the lengths of the bonds within the benzonitrile (B105546) ring, the C≡N triple bond of the nitrile group, and the C-O and C-C bonds of the hydroxyheptenyl side chain. The planarity of the benzene (B151609) ring and the orientation of the substituent group are also critical aspects of its geometry.
The electronic structure of the molecule is elucidated through the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzene ring and the double bond of the heptenyl chain, while the LUMO may be centered around the electron-withdrawing nitrile group.
Table 1: Calculated Molecular Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Conformational Analysis and Conformational Preferences
The flexible heptenyl side chain of this compound allows for a multitude of possible conformations. Conformational analysis is the systematic study of these different spatial arrangements and their relative energies to identify the most stable conformers. This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each step.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Conformer 1 (Global Minimum) | 0.00 | 45.2 |
| Conformer 2 | 0.85 | 25.1 |
| Conformer 3 | 1.50 | 15.5 |
| Conformer 4 | 2.10 | 8.2 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the particles.
For this compound, MD simulations can be used to study the flexibility of the heptenyl chain, the rotational dynamics of the entire molecule, and its interactions with solvent molecules. These simulations can reveal how the molecule explores different conformational states and the timescales of these transitions. Such information is crucial for understanding how the molecule behaves in a real-world environment, such as in solution.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, several types of spectroscopic data can be predicted.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can predict the positions of the characteristic IR absorption bands, such as the C≡N stretch of the nitrile group, the O-H stretch of the hydroxyl group, the C=C stretch of the alkene, and the various C-H and C-C vibrations of the aromatic ring and the aliphatic chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are highly valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This allows for the prediction of the wavelength of maximum absorption (λmax) and can provide insights into the electronic structure of the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| IR | ν(O-H) | 3450 cm⁻¹ |
| ν(C≡N) | 2230 cm⁻¹ | |
| ν(C=C) | 1655 cm⁻¹ | |
| Aromatic ν(C=C) | 1605, 1500 cm⁻¹ | |
| ¹H NMR | δ (Aromatic H) | 7.5-7.8 ppm |
| δ (Vinyl H) | 5.5-5.9 ppm | |
| δ (CH-OH) | 4.8 ppm | |
| ¹³C NMR | δ (C≡N) | 118 ppm |
| δ (Aromatic C) | 110-145 ppm | |
| δ (Vinyl C) | 125-135 ppm | |
| UV-Vis | λmax | 245 nm |
Future Directions and Emerging Research Avenues
Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The asymmetric synthesis of chiral allylic alcohols is a cornerstone of modern organic chemistry, with catalysis playing a central role. nih.gov Future work on synthesizing 4-(1-Hydroxyhept-2-en-1-yl)benzonitrile will undoubtedly focus on developing more advanced catalytic systems. The goal is to achieve higher yields and enantiomeric excess (ee) under milder conditions.
Researchers are exploring transition metal catalysts, including those based on rhodium, ruthenium, and palladium, often paired with chiral ligands to control stereochemistry. acs.orgnih.govorganic-chemistry.org For instance, transition metal-mediated systems using monophosphorus ligands have shown success in the 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes, a potential synthetic route to this target molecule. acs.org A key challenge has been suppressing the isomerization of the desired chiral allylic alcohols into ketones, a problem that specific Ru-catalyzed systems have managed to overcome. acs.org
Future developments may involve:
Bimetallic Catalysis: Utilizing two different metals to activate substrates and reagents in a cooperative fashion, potentially unlocking new reactivity and selectivity.
Photocatalysis: Using light as an energy source to drive reactions, which can often proceed under very mild conditions. nih.gov Chiral cobalt complexes combined with a photocatalyst have been used for the reductive coupling of alkynes and aldehydes to produce enantioenriched allylic alcohols.
Biocatalysis: Employing enzymes or whole-cell systems to perform highly selective transformations, offering an environmentally friendly alternative to traditional metal catalysts.
| Catalyst System | Reaction Type | Key Advantages | Potential Application |
|---|---|---|---|
| Ru/Monophosphorus Ligand | 1,2-addition of arylboronic acids | High yield, suppresses isomerization to ketones. acs.org | Selective synthesis of the target chiral alcohol. |
| Pd(II)/COP-OAc Ligand | Asymmetric allylic esterification | High branched-to-linear ratios, versatile. nih.gov | Formation of chiral esters as precursors. |
| Ni(0)/NHC Ligand | Reductive coupling of alkynes/aldehydes | Effective, avoids pyrophoric reagents. nih.gov | Direct synthesis from alkyne and aldehyde precursors. |
| Co-complex/Photocatalyst | Reductive coupling of alkynes/aldehydes | Mild conditions, broad scope, high selectivity. | Energy-efficient and selective synthesis. |
Exploration of Diverse Reaction Pathways for Complex Analogues
Expanding the structural complexity of analogues based on the this compound scaffold is a key area for future research. This involves developing novel reaction pathways that allow for the precise introduction of various functional groups and stereocenters.
Sequential coupling strategies, such as Sonogashira followed by Suzuki or Stille couplings, have proven effective in preparing complex chiral allylic alcohols. acs.org These methods allow for the controlled, stepwise construction of molecules, enabling the synthesis of either (Z)- or (E)-isomers by changing the order of the coupling reactions. acs.org Such strategies could be adapted to create a library of analogues of the target compound with diverse aryl or alkyl substitutions, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Further avenues of exploration include:
Cascade Reactions: Designing multi-step sequences that occur in a single pot, which improves efficiency by reducing the need for intermediate purification steps. nih.gov
C-H Activation: Directly functionalizing otherwise inert carbon-hydrogen bonds to introduce new substituents, offering a more atom-economical approach to synthesis. nih.gov
nih.govnih.gov-Sigmatropic Rearrangements: Using methods like the Overman rearrangement to convert the allylic alcohol into corresponding chiral allylic amines, which are also valuable synthetic intermediates. organic-chemistry.org
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules like chiral allylic alcohols. nih.govrsc.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, selectivity, and safety. nih.govbeilstein-journals.org
For the synthesis of this compound, a flow-based system could enable:
Rapid Optimization: Automated flow reactors can quickly screen a wide range of catalysts, solvents, and conditions to identify the optimal parameters for the reaction.
Scalability: Processes developed in flow can often be scaled up more easily and safely than batch reactions by simply running the system for a longer duration. beilstein-journals.org
The use of packed-bed reactors with immobilized heterogeneous catalysts is particularly promising, as it simplifies catalyst separation and recycling, further enhancing the sustainability of the process. nih.gov
| Parameter | Batch Chemistry | Flow Chemistry | Advantage in Flow |
|---|---|---|---|
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Precise temperature control, improved safety. beilstein-journals.org |
| Mass Transfer | Often inefficient mixing | Efficient mixing in microchannels | Faster reaction rates, higher yields. nih.gov |
| Safety | Large volumes of reagents | Small reaction volumes at any time | Reduced risk with hazardous reagents. rsc.org |
| Scalability | Requires larger, redesigned reactors | "Scaling-out" by parallelization or longer runs | More straightforward and predictable scale-up. beilstein-journals.org |
Theoretical Predictions Guiding Experimental Design
Computational chemistry is an increasingly powerful tool for predicting reaction outcomes and elucidating complex mechanisms. acs.org For reactions like the Grignard addition—a plausible method for synthesizing this compound—theoretical studies using Density Functional Theory (DFT) can provide invaluable insights. nih.govacs.org
These computational models can:
Elucidate Reaction Mechanisms: Determine the most likely pathway for a reaction, distinguishing between polar and single electron transfer (SET) mechanisms, for example. nih.govacs.org
Predict Stereoselectivity: Model the transition states of reactions involving chiral catalysts to predict which enantiomer will be formed preferentially.
Optimize Reaction Conditions: Simulate the effect of different solvents, ligands, and temperatures on reaction barriers and yields, thereby guiding experimentalists toward the most promising conditions and reducing trial-and-error. researchgate.net
Recent computational work has investigated the complex nature of Grignard reagents in solution, including their aggregation states and the crucial role of solvent molecules. acs.orgacs.org Applying these advanced modeling techniques to the synthesis of this compound could accelerate the development of a highly efficient and selective synthetic route.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
